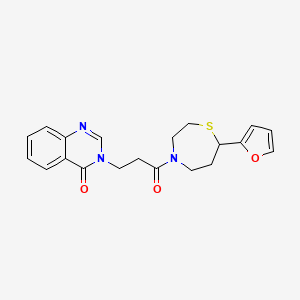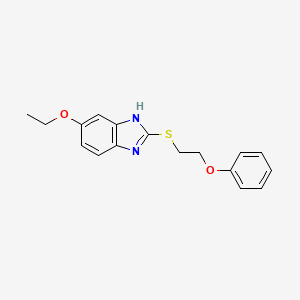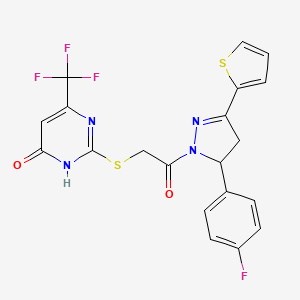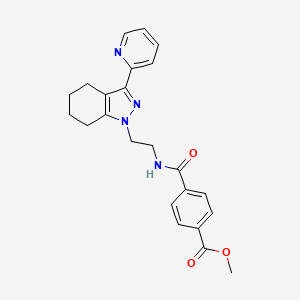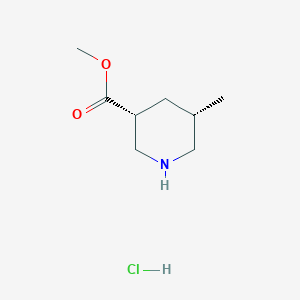
cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 . It is a solid substance that is stored in a refrigerator . The IUPAC name for this compound is methyl (3R,5S)-5-methylpiperidine-3-carboxylate hydrochloride .
Molecular Structure Analysis
The molecular structure of “cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a carboxylate group attached to the methyl group .Physical And Chemical Properties Analysis
“Cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride” is a solid substance with a molecular weight of 193.67 . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Asymmetric Synthesis and Catalysis Research on compounds structurally related to cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride often targets the development of asymmetric synthesis methods. For example, the novel asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for potent protein kinase inhibitors, showcases the utility of piperidine derivatives in synthesizing biologically active molecules (Hao et al., 2011). This highlights the potential of cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride in serving as a building block or intermediate in the synthesis of pharmaceuticals.
Chiral Ligands and Enantioselective Catalysis The stereoselective synthesis of piperidine derivatives, such as the creation of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrates the significance of these compounds in generating chiral ligands for enantioselective catalysis (Boev et al., 2015). These findings suggest that cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride could be explored for similar applications in asymmetric synthesis, potentially leading to the development of novel, enantioselective catalysts.
Organic Synthesis and Chemical Transformations Research into the synthesis of α-Aminopyrrole derivatives from piperidine-based compounds, like the development of a strategy using 4-methyleneisoxazol-3-ones, indicates the versatility of piperidine derivatives in organic synthesis. Such studies reveal the potential of piperidine-based compounds, including cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride, in facilitating complex chemical transformations and synthesizing heterocyclic compounds with potential pharmaceutical applications (Galenko et al., 2019).
Biological Activity and Drug Development Although direct studies on the biological activity of cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride were not found, research on structurally related compounds often aims to evaluate their potential as biologically active molecules. For instance, the synthesis and evaluation of sigma receptor ligands with neuroprotective effects underscore the therapeutic potential of piperidine derivatives in drug development (Prezzavento et al., 2010). This suggests that cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride could be investigated for similar pharmacological properties.
Safety and Hazards
properties
IUPAC Name |
methyl (3R,5S)-5-methylpiperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBUUGGYBZEBNC-UOERWJHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

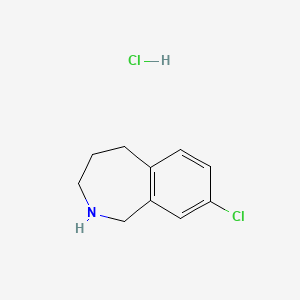
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398991.png)
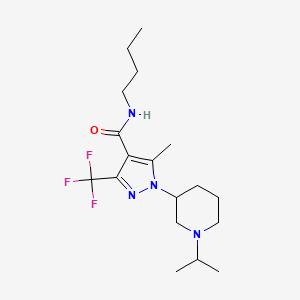

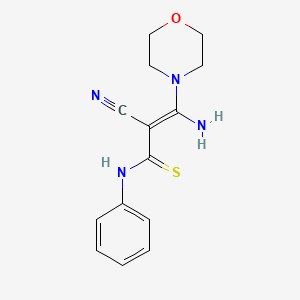
![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2398995.png)


![1-[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2398999.png)
